The compound is synthesized from various precursors, notably tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and substituted bromobenzenes. It falls under the broader category of indazole derivatives, which have been explored for their roles in drug discovery and development due to their ability to modulate various biological targets .
The synthesis of tert-butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves two key steps:
The molecular structure of tert-butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate features several key components:
The molecular formula is , with a molecular weight of approximately 330.41 g/mol. Structural elucidation can be supported by X-ray crystallography and computational methods such as Density Functional Theory (DFT), which provide insights into the conformational stability of the molecule .
Tert-butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate can participate in various chemical reactions:
These reactions are crucial for exploring structure–activity relationships in drug development .
The mechanism of action for tert-butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate is primarily linked to its interaction with specific biological targets:
Quantitative structure–activity relationship (QSAR) studies can help elucidate how structural variations influence biological activity .
The physical properties of tert-butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate include:
Chemical properties include:
Characterization techniques such as Infrared Spectroscopy (IR) and NMR provide additional insights into functional groups present within the molecule .
Tert-butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate has potential applications in various fields:
Research continues to explore its full potential across these domains .
Palladium-catalyzed cross-coupling methodologies constitute the cornerstone of synthetic routes for constructing the indazole-dihydropyridine core of tert-butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 2288708-62-1, C₁₇H₂₁N₃O₂). The Suzuki-Miyaura reaction is particularly effective for forging the critical C–C bond between the indazole C3 position and the dihydropyridine C4 position. This typically employs tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate as a key precursor (CAS 44239841, C₁₀H₁₆BrNO₂) and 3-bromo-1H-indazole derivatives under palladium catalysis. Optimal conditions utilize Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts (1–3 mol%), potassium carbonate base, and dimethoxyethane/water (4:1) as solvent at 80°C, achieving yields of 70–85% [1] [8].
The Sonogashira coupling offers an alternative pathway via alkynylation/cyclization sequences. For example, coupling of tert-butyl 4-ethynyl-5,6-dihydropyridine-1(2H)-carboxylate with ortho-haloaryl azides followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) delivers N1-substituted indazole intermediates. Catalyst systems comprising PdCl₂(PPh₃)₂/CuI in triethylamine enable this transformation at ambient temperature, with TPGS-750-M surfactant enhancing efficiency in aqueous media [6] [10].
Table 1: Palladium-Catalyzed Approaches for Indazole-Pyridine Hybridization
Strategy | Catalyst System | Key Intermediate | Yield Range |
---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate | 70–85% |
Sonogashira/CuAAC | PdCl₂(PPh₃)₂/CuI, Et₃N | tert-Butyl 4-ethynyl-5,6-dihydropyridine-1(2H)-carboxylate | 65–78% |
Micellar catalysis (e.g., TPGS-750-M) significantly improves sustainability by enabling reactions in water while maintaining efficiency at 0.5 mol% palladium loading [6].
The tert-butoxycarbonyl (Boc) group serves dual roles: it protects the piperidine nitrogen during C–C bond formation and modulates the dihydropyridine ring’s electronics for subsequent transformations. Protection of 1,2,3,6-tetrahydropyridine (CAS 85838-94-4, C₁₀H₁₇NO₂) is achieved via electrophilic activation of di-tert-butyl dicarbonate (Boc₂O) under catalyst-free aqueous conditions or using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a recyclable catalyst, affording tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate in >95% yield [7] [9].
Boc deprotection requires precise control to prevent decomposition of the acid-sensitive indazole-dihydropyridine scaffold. Anhydrous acidic conditions (e.g., trifluoroacetic acid in dichloromethane, 0–5°C) with scavengers (thiophenol or triethylsilane) suppress tert-butyl cation-mediated alkylation side reactions. The Boc group’s stability profile permits orthogonal deprotection in multi-step sequences: it withstands basic hydrolysis (pH 9), nucleophiles (NaOCH₃), and hydride reductions (NaBH₄), but cleaves rapidly under strong acids (HCl/dioxane) or Lewis acids (ZnBr₂) [7].
Table 2: Boc Deprotection Conditions and Selectivity
Deprotection Agent | Conditions | Reaction Time | Scavenger | Side Products Suppressed |
---|---|---|---|---|
Trifluoroacetic acid | 0–5°C, CH₂Cl₂ (4:1) | 1–2 hours | Triethylsilane | N-Alkylated indazoles |
Hydrochloric acid | 4M in dioxane, 25°C | 30 minutes | Thiophenol | Di-tert-butyl ethers |
Zinc bromide | CH₂Cl₂, 25°C | 6 hours | None | Polymerized dihydropyridines |
Indazole’s ambident nucleophilicity (N1 vs. N2 coordination) poses significant regioselective hurdles during hybridization. N1-substitution dominates under kinetic control, but N2-isomers form as thermodynamic byproducts during metalation or alkylation. For cross-coupling at C3, N1-protection is mandatory to prevent catalyst poisoning and ensure regioselective fidelity. Common strategies include:
In the synthesis of tert-butyl 4-(3-iodo-1-methyl-1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate (CAS not specified, C₁₈H₂₂IN₃O₂), N1-methylation prior to iodination ensures exclusive C3 functionalization. Attempts to couple 3-iodo-1H-indazole without protection result in <10% conversion due to palladium coordination at both nitrogen sites [3] [10].
Conventional thermal methods for indazole-dihydropyridine coupling face limitations in reaction homogeneity and scalability. Microwave irradiation drastically accelerates key steps:
Continuous-flow systems enhance reproducibility for gram-scale synthesis. A two-stage flow sequence combines:
These approaches reduce purification complexity and improve throughput by >40% compared to batch methods, critical for pharmaceutical applications requiring high-purity intermediates [1] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1